molecular formula C6H9F5 B1203696 1,1,1,2,2-Pentafluorohexane CAS No. 94099-50-0

1,1,1,2,2-Pentafluorohexane

Cat. No. B1203696
CAS RN: 94099-50-0
M. Wt: 176.13 g/mol
InChI Key: YVTUKCQAIFPUQE-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluorohexane is a chemical compound with the molecular formula C6H9F5 . It is a derivative of hexane where five hydrogen atoms have been replaced by fluorine atoms .


Molecular Structure Analysis

The molecular structure of 1,1,1,2,2-Pentafluorohexane consists of a hexane backbone with five fluorine atoms attached. The InChI code for this compound is 1S/C6H8F5I/c7-5(8,6(9,10)11)3-1-2-4-12/h1-4H2 .

Scientific Research Applications

  • Metabolism Studies : 1,1,1,2,2-Pentafluorohexane has been studied for its metabolism with liver microsomes, where it produced a hydroxy derivative, indicating potential biomedical research applications (Baker et al., 1984).

  • Structural Analysis : The crystal structure of 1,1,1,2,2-Pentafluoro-3-aminohex-3-en-5-one has been solved, highlighting applications in materials science and structural chemistry (Filyakova et al., 1990).

  • Use in Energetic Materials : Derivatives of 1-Pentafluorosulfanyl acetylene have shown significant enhancement in detonation performance, indicating its use in the development of energetic materials (Ye et al., 2007).

  • Polymer Synthesis : Highly fluorinated monomers derived from 1,1,1,2,2-Pentafluorohexane have been used to create soluble, hydrophobic, low dielectric polyethers, useful in advanced material science (Fitch et al., 2003).

  • Lithium-Ion Batteries : 1,1,1,2,2-Pentafluorohexane derivatives have been explored as additives for lithium-ion batteries, offering overcharge protection and enhanced battery safety (Weng et al., 2011).

  • Chemical Synthesis and Reactions : Studies have shown that compounds derived from 1,1,1,2,2-Pentafluorohexane can undergo various chemical reactions, leading to the formation of novel compounds with potential applications in organic synthesis (Lishchynskyi & Grushin, 2013).

properties

IUPAC Name

1,1,1,2,2-pentafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F5/c1-2-3-4-5(7,8)6(9,10)11/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTUKCQAIFPUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)2(CH2)4H, C6H9F5
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240524
Record name 1,1,1,2,2-Pentafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94099-50-0
Record name 1,1,1,2,2-Pentafluorohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094099500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,2,2-Pentafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1,1,1,2,2-pentafluorohexane influence its metabolism by rat liver microsomes?

A1: The research indicates that the complete fluorination of one carbon atom in 1,1,1,2,2-pentafluorohexane significantly impacts its metabolism. The study observed that rat liver microsomes exclusively produce the 5-hydroxy derivative as the sole metabolite []. This suggests that the heavily fluorinated carbon (C1) is resistant to enzymatic hydroxylation. Furthermore, this fluorination appears to hinder hydroxylation at neighboring carbons, with a decreasing inhibitory effect observed from the alpha to gamma positions [].

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